Triethylamine Pentahydrofluoride
Overview
Description
Triethylamine Pentahydrofluoride is a chemical compound with the molecular formula C6H20F5N and a molar mass of 201.22 g/mol . It is a colorless liquid at room temperature and is known for its use as a fluorinating reagent in organic synthesis . The compound is highly toxic and corrosive, requiring careful handling and storage .
Mechanism of Action
Target of Action
Triethylamine Pentahydrofluoride is a complex compound that is used in various chemical reactions. It is known that triethylamine, a component of the compound, is commonly employed in organic synthesis, usually as a base .
Mode of Action
Triethylamine, a part of the compound, is known to interact with its targets by acting as a base in various chemical reactions .
Biochemical Pathways
It is known that triethylamine, a component of the compound, is involved in various chemical reactions as a base .
Action Environment
It is known that triethylamine, a component of the compound, is commonly employed in organic synthesis, usually as a base .
Preparation Methods
Triethylamine Pentahydrofluoride can be synthesized by reacting triethylamine with hydrogen fluoride. One common method involves adding an ethereal solution of anhydrous hydrogen fluoride to a slight excess of triethylamine at 0°C, followed by distillation of the separated crude product . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the reaction is carried out under controlled conditions to prevent any hazardous incidents .
Chemical Reactions Analysis
Triethylamine Pentahydrofluoride primarily undergoes nucleophilic substitution reactions. It is used as a source of nucleophilic fluoride in various organic reactions. For example, it can substitute leaving groups such as halides or sulfonates in organic compounds . Common reagents used in these reactions include acetonitrile and methylene chloride. The major products formed from these reactions are typically fluorinated organic compounds .
Scientific Research Applications
Triethylamine Pentahydrofluoride has a wide range of applications in scientific research. In chemistry, it is used as a fluorinating agent to introduce fluorine atoms into organic molecules, which is crucial for the synthesis of pharmaceuticals and agrochemicals . In biology and medicine, fluorinated compounds are often used in imaging and diagnostic applications due to their unique properties . In the industry, it is used in the production of fluorinated polymers and other materials .
Comparison with Similar Compounds
Triethylamine Pentahydrofluoride is similar to other fluorinating agents such as Triethylamine Trihydrofluoride and Pyridine Hydrogen Fluoride Complex . it is less corrosive and can be used in ordinary borosilicate glassware, making it more convenient for laboratory use . Additionally, it is soluble in both polar and non-polar solvents, which enhances its versatility in various chemical reactions .
Similar Compounds:- Triethylamine Trihydrofluoride
- Pyridine Hydrogen Fluoride Complex
- Potassium Fluoride
- Tetra-n-butylammonium Fluoride
Properties
IUPAC Name |
N,N-diethylethanamine;pentahydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.5FH/c1-4-7(5-2)6-3;;;;;/h4-6H2,1-3H3;5*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRAGRGIYWEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.F.F.F.F.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449642 | |
Record name | Triethylamine Pentahydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94527-74-9 | |
Record name | Triethylamine Pentahydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylamine pentahydrofluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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